molecular formula C20H26ClN5O7S2 B15287415 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B15287415
M. Wt: 548.0 g/mol
InChI Key: XAAOHMIKXULDKJ-FIGDXTAWSA-N
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Description

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a bicyclic core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the construction of the bicyclic core, and the introduction of various functional groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and other functional groups may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes. Its thiazole ring and other functional groups may interact with specific biological targets, providing insights into their mechanisms of action.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs or diagnostic agents, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industry, the compound’s versatility and reactivity make it useful for various applications, including the synthesis of specialty chemicals, materials science, and catalysis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The thiazole ring and other functional groups may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the compound’s binding affinity, kinetics, and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, bicyclic compounds, and those with similar functional groups. Examples include:

  • Thiazole derivatives
  • Bicyclic lactams
  • Methoxyiminoacetyl-containing compounds

Uniqueness

What sets 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;hydrochloride apart is its unique combination of structural features, including the thiazole ring, bicyclic core, and multiple functional groups

Properties

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16+;/m1./s1

InChI Key

XAAOHMIKXULDKJ-FIGDXTAWSA-N

Isomeric SMILES

CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Origin of Product

United States

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